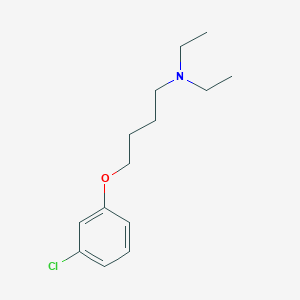
4-(3-chlorophenoxy)-N,N-diethyl-1-butanamine
Übersicht
Beschreibung
4-(3-chlorophenoxy)-N,N-diethyl-1-butanamine, commonly known as Clophedianol, is a chemical compound that belongs to the class of sedative-hypnotic drugs. It was first synthesized in the 1950s and has been used clinically as an antitussive and sedative agent. The compound has been studied for its potential use in treating various diseases, including anxiety disorders, insomnia, and chronic pain.
Wirkmechanismus
The exact mechanism of action of clophedianol is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This results in a reduction in neuronal excitability and an overall sedative effect.
Biochemical and Physiological Effects:
Clophedianol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce cough frequency and intensity by acting on the cough reflex pathway in the brainstem. Additionally, the compound has been shown to have sedative effects by reducing neuronal excitability in the central nervous system. Clophedianol has also been shown to have muscle relaxant effects, which may contribute to its overall sedative effect.
Vorteile Und Einschränkungen Für Laborexperimente
Clophedianol has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, the compound has been extensively studied for its potential use as an antitussive and sedative agent, which provides a solid foundation for further research. However, there are also limitations to using clophedianol in lab experiments. The compound has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. Additionally, the exact mechanism of action of the compound is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on clophedianol. One area of interest is its potential use in treating anxiety disorders and insomnia. Further studies are needed to determine the efficacy and safety of the compound in these applications. Additionally, the exact mechanism of action of clophedianol needs to be further elucidated in order to better understand its effects and potential therapeutic uses. Finally, more research is needed to determine the potential long-term effects of clophedianol use, particularly with regard to its potential for abuse and addiction.
Wissenschaftliche Forschungsanwendungen
Clophedianol has been studied for its potential use as an antitussive and sedative agent. It has been shown to be effective in reducing cough frequency and intensity in animal models. Additionally, the compound has been studied for its potential use in treating anxiety disorders and insomnia. In one study, clophedianol was found to be effective in reducing anxiety-related behaviors in mice.
Eigenschaften
IUPAC Name |
4-(3-chlorophenoxy)-N,N-diethylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-3-16(4-2)10-5-6-11-17-14-9-7-8-13(15)12-14/h7-9,12H,3-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWJZIRPHLOGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenoxy)-N,N-diethylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-chlorophenyl)sulfonyl]-2-(4-ethoxyphenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B4652683.png)
![6-bromo-2-(4-ethylphenyl)-4-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4652712.png)
![isopropyl 5-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4652719.png)
![1-(4-ethylphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4652730.png)
acetyl]glycyl}amino)benzoate](/img/structure/B4652743.png)
![3,4-bis[(3-carboxypropanoyl)amino]benzoic acid](/img/structure/B4652745.png)
![4-({[4-(dimethylamino)benzyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4652747.png)
![3-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4652754.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B4652756.png)
![5-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4652767.png)
amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4652772.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4652781.png)
![N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4652782.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4652783.png)